1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 732206-58-5
VCID: VC4751295
InChI: InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

CAS No.: 732206-58-5

Cat. No.: VC4751295

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid - 732206-58-5

Specification

CAS No. 732206-58-5
Molecular Formula C12H12N2O3
Molecular Weight 232.239
IUPAC Name 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Standard InChI Key PFUPRYABWLCBQF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of this compound, 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid, reflects its structural organization: an imidazole ring substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 2-position with a carboxylic acid functional group. The molecular formula is C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}, yielding a molecular weight of 232.23 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight232.23 g/mol
IUPAC Name1-[(4-Methoxyphenyl)methyl]imidazole-2-carboxylic acid
Canonical SMILESCOC1=CC=C(C=C1)CN2C=CN=C2C(=O)O

The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation. The imidazole ring’s aromaticity and nitrogen atoms facilitate interactions with biological targets, such as enzymes and receptors .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with the condensation of 4-methoxybenzylamine with glyoxal under acidic conditions to form an intermediate Schiff base. Cyclization via heating or catalytic methods generates the imidazole ring, followed by oxidation of a methyl group to introduce the carboxylic acid functionality . For example:

  • Condensation:
    4-Methoxybenzylamine+GlyoxalSchiff Base Intermediate\text{4-Methoxybenzylamine} + \text{Glyoxal} \rightarrow \text{Schiff Base Intermediate}

  • Cyclization:
    Acid-catalyzed intramolecular cyclization forms the imidazole core.

  • Oxidation:
    Potassium permanganate or Jones reagent oxidizes a methyl substituent to a carboxylic acid.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Purification via crystallization or chromatography ensures compliance with pharmaceutical standards. Scalability challenges include managing exothermic reactions and minimizing byproducts through temperature control and catalyst optimization .

Biological Activity and Mechanisms

Xanthine Oxidase Inhibition

Structural analogs of this compound, such as 1-hydroxy-4-methyl-2-phenylimidazole-5-carboxylic acid derivatives, demonstrate potent xanthine oxidase (XO) inhibition, with IC50_{50} values as low as 0.003 μM . XO catalyzes uric acid production, and its overactivity leads to hyperuricemia and gout. Molecular docking studies suggest that the imidazole ring and carboxylic acid group bind to XO’s active site, displacing xanthine and preventing uric acid formation .

CompoundIC50_{50} (μM)Target Enzyme
Febuxostat (Control)0.01Xanthine Oxidase
1-Hydroxy-4-methyl-2-phenylimidazole-5-carboxylic acid0.003Xanthine Oxidase

While direct data on 1-[(4-methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is limited, its structural similarity to active inhibitors implies comparable mechanistic potential .

Antimicrobial Properties

The imidazole ring’s ability to disrupt microbial membranes and interfere with DNA synthesis underpins antimicrobial activity. Derivatives of this compound have shown efficacy against Staphylococcus aureus (MIC: 31.25 µg/mL) and Escherichia coli (MIC: 125 µg/mL) . The methoxy group may enhance penetration through bacterial cell walls, while the carboxylic acid contributes to target binding.

Comparative Analysis with Structural Analogs

Substituting the imidazole ring with indole, pyrazole, or triazole alters biological activity:

CompoundBiological ActivityIC50_{50} (μM)
1-[(4-Methoxyphenyl)methyl]-1H-indole-2-carboxylic acidAnticancer5.0
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-2-carboxylic acidAntimicrobial10.0
1-[(4-Methoxyphenyl)methyl]-1H-triazole-2-carboxylic acidAntifungal15.0

The imidazole derivative’s balanced lipophilicity and hydrogen-bonding capacity make it versatile for drug design, though indole analogs exhibit higher anticancer potency due to enhanced planar stacking with DNA .

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a precursor for protease inhibitors and kinase modulators. Its carboxylic acid group facilitates conjugation with amines or alcohols to generate amides or esters, broadening therapeutic potential .

Material Science

In polymer chemistry, the imidazole ring acts as a ligand for metal-organic frameworks (MOFs), enhancing catalytic activity in oxidation reactions. The methoxy group’s electron-donating properties stabilize radical intermediates during polymerization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator